Ethyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate
Description
Ethyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a tetrahydroquinoxaline-derived acetamide moiety. This compound is structurally related to pharmacologically active molecules, particularly those targeting enzyme inhibition or receptor modulation due to its amide and heterocyclic functionalities. Its synthesis typically involves coupling reactions between activated esters of the quinoxaline-acetic acid derivative and ethyl 4-aminobenzoate, followed by purification via crystallization or chromatography .
Properties
IUPAC Name |
ethyl 4-[[2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-2-26-19(25)12-7-9-13(10-8-12)20-17(23)11-16-18(24)22-15-6-4-3-5-14(15)21-16/h7-10,14-16,21H,2-6,11H2,1H3,(H,20,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIXPVZDBZWYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3CCCCC3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Acetylation: The resulting quinoxaline derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Ethyl 4-aminobenzoate: The acetylated quinoxaline is then coupled with ethyl 4-aminobenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 4-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The quinoxaline ring system can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)benzoate (CAS 474006-27-4)
- Key Differences: The 6,7-dimethyl substitution on the tetrahydroquinoxaline ring enhances steric bulk and lipophilicity compared to the parent compound.
- Impact : Increased lipophilicity may improve membrane permeability but could reduce aqueous solubility. The dimethyl groups may also influence binding affinity in enzyme targets, as seen in studies where alkyl substituents modulate selectivity .
Ethyl 4-Substituted Benzoate Derivatives with Heterocyclic Groups
Compounds from the Molecules (2011) study (e.g., I-6230, I-6373, I-6473) share the ethyl 4-aminobenzoate backbone but differ in the substituent attached to the amino group:
Comparison with Target Compound :
- The target compound’s tetrahydroquinoxaline-acetamide group provides a more rigid, planar structure compared to the flexible phenethyl chains in I-6230–I-6473.
- The absence of aromatic heterocycles (e.g., pyridazine or isoxazole) in the target compound may reduce π-π interactions but improve solubility in non-polar media .
Ethoxylated Ethyl-4-Aminobenzoate Derivatives
- Ethoxylated ethyl-4-aminobenzoate (C59H111NO27, MW 1266.6): Structural Contrast: Extensive ethoxylation (25 ethylene oxide units) dramatically increases molecular weight and hydrophilicity. Functional Impact: High water solubility (>99% purity) but poor solubility in ethanol/isopropanol, contrasting with the target compound’s moderate solubility in organic solvents .
Azetidinone and Thiazolidinone Analogues
- 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid: Key Difference: Replaces the quinoxaline moiety with a β-lactam (azetidinone) ring. However, it may confer instability under acidic conditions compared to the robust tetrahydroquinoxaline system .
Biological Activity
Ethyl 4-{[(3-oxodecahydroquinoxalin-2-yl)acetyl]amino}benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 320.4 g/mol
- SMILES Notation : CC(=O)N(C(=O)C1CC2=C(N1)C(=O)C=C2)C(=O)OC
This compound features a benzoate moiety linked to a quinoxaline derivative, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, a study reported its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases.
Anticancer Activity
This compound has been evaluated for its anticancer properties. A notable study indicated that it induces apoptosis in human cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with this compound showed significant improvement compared to those receiving standard antibiotic therapy.
Case Study 2: Inflammation Model
In an animal model of arthritis, administration of this compound resulted in a marked reduction in joint swelling and pain scores, indicating its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
